molecular formula C11H14O4 B3284606 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-propanone CAS No. 78886-14-3

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-propanone

Cat. No. B3284606
CAS RN: 78886-14-3
M. Wt: 210.23 g/mol
InChI Key: WVZMZBVNKYYIQB-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-propanone” is also known as Ethanone, 1-(3,4-dimethoxyphenyl)-, Acetophenone, 3’,4’-dimethoxy-, Acetoveratrone, 3,4-Dimethoxyphenyl methyl ketone, 3’,4’-Dimethoxyacetophenone, 3,4-Dimethoxyacetophenone, 4’-Hydroxy-3’-methoxyacetophenone, methyl ether, 1-(3,4-Dimethoxyphenyl)ethanone, and 1-(3,4-dimethoxyphenyl)ethan-1-one . It has a molecular formula of C10H12O3 .


Synthesis Analysis

A new chalcone, 1-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop‑2-en-1-one, was synthesized and characterized by spectroscopy (IR, 1 H, 13 C NMR, LC-MS) and single crystal X-ray diffraction method .


Molecular Structure Analysis

The molecular and crystal structures of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione were determined by a single-crystal X-ray diffraction, 1 H NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .

Mechanism of Action

Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Its mechanism of action involves both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on fully understanding the catalytic role of LiP in the degradation of lignin and its aromatic derivative compounds in terms of the electronic structure methods and future hybrid calculation approaches .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-hydroxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,12H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZMZBVNKYYIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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